3-Benzoylacrylic acid
Overview
Description
3-Benzoylacrylic acid, also known as 2-Butenoic acid, 4-oxo-4-phenyl-, is an organic compound with the molecular formula C10H8O3. It is characterized by a benzoyl group attached to an acrylic acid moiety. This compound is known for its yellow to yellow-brown crystalline appearance and is used in various chemical reactions and applications .
Biochemical Analysis
Biochemical Properties
3-Benzoylacrylic acid has been shown to bind preferentially to Cys124 and Cys141 . This suggests that it may interact with enzymes, proteins, and other biomolecules that contain these cysteine residues. The nature of these interactions is likely to be covalent bonding, given the reactivity of the carbonyl group in this compound .
Molecular Mechanism
It is known to bind to specific cysteine residues in proteins , which could lead to changes in protein function, enzyme inhibition or activation, and alterations in gene expression
Preparation Methods
3-Benzoylacrylic acid can be synthesized through several methods:
Condensation of Acetophenone and Chloral: This method involves the condensation of acetophenone and chloral to form 1,1,1-trichloro-2-hydroxy-3-benzoylpropane, which is then hydrolyzed and dehydrated to yield this compound.
Reaction of Maleic Anhydride and Benzene: In this method, maleic anhydride is dissolved in dry benzene, and anhydrous aluminum chloride is added.
Industrial production methods typically involve large-scale synthesis using these or similar routes, ensuring high yield and purity.
Chemical Reactions Analysis
3-Benzoylacrylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.
Substitution: It can undergo substitution reactions, particularly at the benzoyl group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Major products formed from these reactions include alcohols, ketones, and substituted benzoylacrylic acids .
Scientific Research Applications
3-Benzoylacrylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Benzoylacrylic acid involves its interaction with various molecular targets and pathways. It can act as a reactive intermediate in chemical reactions, facilitating the formation of new bonds and structures. In bioconjugation, it reacts with accessible cysteine residues in proteins, forming stable conjugates that are useful for imaging and therapeutic applications .
Comparison with Similar Compounds
3-Benzoylacrylic acid can be compared with other similar compounds, such as:
Acrylic Acid: Unlike this compound, acrylic acid lacks the benzoyl group, making it less reactive in certain types of chemical reactions.
Crotonic Acid: This compound is similar in structure but does not have the phenyl group, which affects its reactivity and applications.
β-Benzoylacrylic Acid: This is a positional isomer of this compound, differing in the placement of the benzoyl group, which influences its chemical behavior.
The uniqueness of this compound lies in its specific structure, which combines the reactivity of both the benzoyl and acrylic acid moieties, making it versatile for various applications.
Properties
IUPAC Name |
(E)-4-oxo-4-phenylbut-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-7H,(H,12,13)/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPDHGOODMBBGN-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060392, DTXSID30901612 | |
Record name | 2-Butenoic acid, 4-oxo-4-phenyl- | |
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Record name | NoName_745 | |
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Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow odorless crystalline powder; [Alfa Aesar MSDS] | |
Record name | 3-Benzoylacrylic acid | |
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CAS No. |
17812-07-6, 583-06-2 | |
Record name | (2E)-4-Oxo-4-phenyl-2-butenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17812-07-6 | |
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Record name | Benzoylacrylic acid | |
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Record name | 3-Benzoylacrylic acid | |
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Record name | 2-Butenoic acid, 4-oxo-4-phenyl- | |
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Record name | 2-Butenoic acid, 4-oxo-4-phenyl- | |
Source | EPA DSSTox | |
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Record name | 3-benzoylacrylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.634 | |
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Record name | 2-Butenoic acid, 4-oxo-4-phenyl-, (2E) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.584 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 3-benzoylacrylic acid influence its tendency to undergo ring-chain tautomerism?
A: this compound can exist in both open-chain and ring forms due to the possibility of ring-chain tautomerism. Studies using infrared (IR) and proton nuclear magnetic resonance (1H NMR) spectroscopy have shown that substituents on the benzoyl group can impact the equilibrium between these forms. [] Electron-withdrawing groups tend to favor the ring form, while electron-donating groups shift the equilibrium towards the open-chain tautomer. This is attributed to the influence of the substituents on the acidity of the carboxylic acid group and the electrophilicity of the carbonyl group. []
Q2: How does substitution on the aromatic ring of this compound affect its acidity?
A: Research has demonstrated that the acidity of substituted trans-3-benzoylacrylic acids, measured by their pKa values, can be influenced by the electronic nature of substituents on the phenyl ring. [] This relationship is well-described by the Hammett equation, which quantitatively correlates substituent effects with reaction rates or equilibrium constants. Electron-withdrawing groups increase acidity, while electron-donating groups decrease acidity. [] This highlights the role of resonance and inductive effects in modulating the electron density of the carboxylic acid group.
Q3: Can this compound derivatives be used to synthesize other important compounds? If so, what are some examples?
A: Yes, this compound derivatives serve as versatile building blocks in organic synthesis. For instance, they can be reacted with hydrazine to yield 3-phenylpyridazones. [] This reaction is notable because it involves the cyclization of a trans-1,4-carbonyl compound, which is generally considered unreactive towards pyridazine ring formation. [] 3-Phenylpyridazones are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. Additionally, 3-benzoylacrylic acids undergo palladium-catalyzed decarboxylative arylation with arylboronic acids or aryl halides to produce chalcones. [] Chalcones exhibit a wide range of biological activities and are important structural motifs in medicinal chemistry.
Q4: Has this compound or its derivatives demonstrated any promising biological activity?
A: Research has explored the antibacterial activity of this compound derivatives. [, , ] Structure-activity relationship (SAR) studies have revealed that the presence and nature of substituents on the aromatic ring can significantly influence the potency of these compounds against various bacterial strains. This suggests that this compound derivatives could serve as a starting point for the development of novel antibacterial agents.
Q5: How does the crystal packing of this compound derivatives affect their photochemical reactivity?
A: The solid-state photochemistry of this compound derivatives can be dramatically influenced by their crystal packing. In the case of 2-(dibenzylamino)ethyl 3-benzoylacrylate, UV irradiation in the crystalline state leads to a quantitative [2+2] photocycloaddition reaction, forming a head-to-tail dimer. [] X-ray crystallography revealed that this efficient reactivity is due to CH/π interactions between aliphatic and aromatic C–H bonds and benzene rings, which pre-organize the molecules in a favorable orientation for the reaction. []
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